H-Cys(Acm)-NH2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13N3O2S |

|---|---|

Molekulargewicht |

191.25 g/mol |

IUPAC-Name |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |

InChI |

InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1 |

InChI-Schlüssel |

XQQFETKFPSFQAX-YFKPBYRVSA-N |

Isomerische SMILES |

CC(=O)NCSC[C@@H](C(=O)N)N |

Kanonische SMILES |

CC(=O)NCSCC(C(=O)N)N |

Herkunft des Produkts |

United States |

Introduction: The Challenge of Controlled Disulfide Bonding

An Application Scientist's Guide to H-Cys(Acm)-NH2: Structure, Application, and Protocols for Advanced Peptide Synthesis

In the landscape of peptide-based therapeutics and complex protein synthesis, the precise formation of disulfide bonds is paramount. These covalent linkages between cysteine residues dictate the tertiary structure, stability, and, ultimately, the biological activity of a peptide. However, the inherent reactivity of the cysteine thiol (-SH) group presents a significant challenge: uncontrolled oxidation can lead to a heterogeneous mixture of scrambled disulfide isomers, resulting in diminished yields and complex purification challenges. H-Cys(Acm)-NH2, or S-Acetamidomethyl-L-cysteine amide, emerges as a cornerstone reagent for overcoming this obstacle. It provides a robust and selectively cleavable protecting group for the cysteine thiol, empowering researchers to direct disulfide bond formation with high fidelity. This guide offers an in-depth examination of H-Cys(Acm)-NH2, from its fundamental chemical properties to field-proven protocols for its application in sophisticated peptide synthesis strategies.

Part 1: Foundational Chemistry of H-Cys(Acm)-NH2

H-Cys(Acm)-NH2 is a derivative of the amino acid L-cysteine where the thiol group is protected by an acetamidomethyl (Acm) group, and the C-terminus is an amide. It is typically supplied as a hydrochloride salt.[1][2]

Key Chemical Properties

| Property | Value | Source |

| Chemical Name | S-Acetamidomethyl-L-cysteine amide hydrochloride | [1][2] |

| IUPAC Name | (2R)-3-{[(acetylamino)methyl]sulfanyl}-2-aminopropanamide;hydrochloride | [3][4] |

| CAS Number | 88530-32-9 | [1][2][4][5] |

| Molecular Formula | C6H14ClN3O2S | [3][4][5] |

| Molecular Weight | ~227.71 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Storage | 2-8°C, under inert atmosphere | [3] |

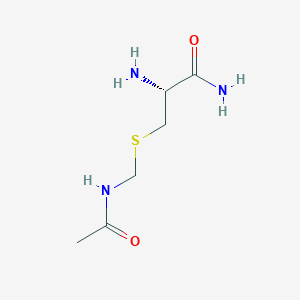

Chemical Structure

The structure features a chiral center at the alpha-carbon, the protected thiol side chain, a primary amine at the N-terminus, and a primary amide at the C-terminus.

Caption: Chemical structure of H-Cys(Acm)-NH2.

Part 2: The Acetamidomethyl (Acm) Group: A Tool for Orthogonal Protection

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection strategy is essential. This strategy involves using multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups while others remain intact.

The Acm group is a lynchpin in this strategy for several reasons:

-

Exceptional Stability: The Acm group is notably stable under the strongly acidic and basic conditions used for cleaving peptides from resin and removing other side-chain protecting groups.[6] For instance, it is resistant to trifluoroacetic acid (TFA) and even the harsh conditions of hydrogen fluoride (HF) cleavage, making it compatible with both Fmoc and Boc-based SPPS chemistries.[6][7]

-

Selective Removal: Its stability to standard cleavage cocktails means it can be retained on the peptide post-synthesis. The Acm group is then selectively removed using specific reagents, most commonly those containing heavy metals like mercury(II) or silver(I), or through oxidative methods with iodine.[6][7]

This unique stability/lability profile allows chemists to synthesize a full-length peptide, cleave it from the resin, and then, in a separate, controlled step, remove the Acm groups to form a specific disulfide bond.

Caption: Orthogonal protection strategy using the Acm group in SPPS.

Part 3: Strategic Application in Regioselective Disulfide Bond Formation

The true power of the Acm group is realized in the synthesis of peptides with multiple disulfide bridges, such as conotoxins or insulin.[8] By using pairs of orthogonally protected cysteines—for example, Cys(Acm) alongside Cys(Trt) (Trityl)—chemists can orchestrate the formation of each disulfide bond in a specific, stepwise manner.[9]

A typical workflow involves:

-

Synthesis: The full peptide is synthesized with different cysteine pairs protected by Acm and Trt groups, respectively.

-

First Disulfide Bond: The peptide is cleaved from the resin with a TFA cocktail. This removes the acid-labile Trt groups while leaving the Acm groups untouched. The first disulfide bond is then formed between the now-free thiols via oxidation.

-

Second Disulfide Bond: The peptide, now containing one disulfide bond, is subjected to a second, orthogonal deprotection step to remove the Acm groups. Subsequent oxidation forms the second disulfide bond at the desired location.

This regioselective control is critical for producing a single, correctly folded isomer, dramatically simplifying purification and ensuring the biological potency of the final product.[9]

Part 4: Field-Proven Deprotection & Cyclization Protocols

The choice of deprotection method depends on the peptide sequence, the presence of sensitive residues (like Met, Trp, or Tyr), and desired outcome (free thiol vs. direct disulfide formation).

Protocol 1: Iodine-Mediated Acm Removal and Oxidative Cyclization

This is an elegant and widely used method that combines deprotection and disulfide bond formation into a single step.[9][10] It is particularly effective for forming cyclic monomers from peptides containing two Cys(Acm) residues.

Principle: Iodine acts as a mild oxidizing agent, mediating the removal of the Acm groups and the concomitant formation of a disulfide bond.

Step-by-Step Methodology:

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent at high dilution (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Causality: High dilution shifts the reaction equilibrium towards the formation of the cyclic monomer.

-

Scientist's Note: For peptides containing sensitive residues, aqueous acetic acid is preferred over methanol to minimize iodination of tyrosine or tryptophan rings.[10]

-

-

Iodine Addition: Slowly add a solution of iodine (e.g., 0.1 M in methanol) dropwise while stirring vigorously. A 5 to 10-fold molar excess of iodine per pair of Acm groups is typical.

-

Reaction Monitoring: Monitor the reaction by observing the persistence of the yellow-brown iodine color. The reaction is typically complete within 30-60 minutes at room temperature.

-

Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.

-

Purification: Purify the crude cyclized peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: Workflow for Iodine-Mediated Deprotection and Cyclization.

Protocol 2: Mercury(II) Acetate Mediated Acm Removal

This classic method removes the Acm group to yield a free thiol, which can then be oxidized in a separate step.

Principle: The soft mercury(II) ion has a high affinity for the soft sulfur atom, facilitating the cleavage of the S-CH₂ bond.

Step-by-Step Methodology:

-

Peptide Dissolution: Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid (approx. 100 µL/mg peptide).[6]

-

pH Adjustment: Carefully adjust the pH to 4.0 with glacial acetic acid.[6]

-

Causality: A pH of 4.0 provides the optimal balance for the reaction to proceed efficiently without significant side reactions.

-

-

Reagent Addition: Add 1.0 equivalent of mercury(II) acetate [Hg(OAc)₂] per Acm group. Readjust the pH to 4.0 and stir for 1-2 hours at room temperature.[6]

-

Scientist's Note (Trustworthiness): Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and dispose of waste according to institutional protocols.

-

-

Thiol Scavenging: Add a large excess of a thiol scavenger, such as β-mercaptoethanol or dithiothreitol (DTT), to chelate the mercury ions and release the free thiol on the peptide.[6]

-

Purification: Remove the mercury-thiol precipitate by centrifugation. The supernatant containing the deprotected peptide can then be desalted and purified by RP-HPLC.

Part 5: Material Handling and Safety

As a laboratory chemical, H-Cys(Acm)-NH2 requires standard safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the solid or solutions.[1]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood.[1] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a refrigerator (2-8°C) to ensure long-term stability.[3]

-

Spills: For small spills, use appropriate tools to collect the material into a waste container. For larger spills, prevent dust formation and collect the material for disposal.[1]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[1]

Conclusion

H-Cys(Acm)-NH2 is more than just a protected amino acid; it is a critical enabler of advanced peptide science. Its unique chemical stability, combined with methods for its selective removal, provides chemists with the control needed to synthesize complex, multi-disulfide-bridged peptides with precision. From therapeutic peptides to synthetic proteins, the strategic use of the Acm protecting group, facilitated by reagents like H-Cys(Acm)-NH2, is indispensable for translating primary sequence into functional, structurally defined biomolecules.

References

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Cys(Acm)-NH2 HCl. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Retrieved from [Link]

-

Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

-

Bardsley, K. D., & Fairlie, D. P. (2020). Cysteine protecting groups: applications in peptide and protein science. RSC Chemical Biology, 1(3), 193-216. Retrieved from [Link]

-

Lebl, M., & Hruby, V. J. (1984). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Tetrahedron Letters, 25(2), 2067-2070. Retrieved from [Link]

-

Mandal, A. K., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(3), 1599-1608. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735193, S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1). Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9]. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). 88530-32-9 | H-Cys(Acm)-NH2・HCl. Retrieved from [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. H-Cys(Acm)-NH2.HCl | 88530-32-9 [sigmaaldrich.com]

- 4. S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | C6H14ClN3O2S | CID 46735193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H-Cys(Acm)-NH2.HCl/CAS:88530-32-9-HXCHEM [hxchem.net]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. biotage.com [biotage.com]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Synthesis and Purification of H-Cys(Acm)-NH2: A Comprehensive Technical Guide

Executive Summary

In the realm of modern peptide chemistry and drug development, the synthesis of cysteine-rich peptides presents a formidable challenge. The high nucleophilicity and oxidative susceptibility of the sulfhydryl (-SH) group necessitate the use of highly specific, orthogonal protecting groups. H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide, CAS: 88530-32-9) serves as a critical building block and model compound for overcoming these synthetic hurdles.

As a Senior Application Scientist, I have designed this technical guide to provide a deep mechanistic understanding of the acetamidomethyl (Acm) protecting group, alongside field-proven, self-validating protocols for the synthesis, purification, and downstream manipulation of H-Cys(Acm)-NH2.

Mechanistic Grounding: The Acm Protecting Group

Causality in Protecting Group Selection

The selection of a protecting group is never arbitrary; it is dictated by the chemical environment the molecule will endure. The Acm group is covalently attached to the cysteine sulfur via a robust thioether linkage. This specific bond architecture renders the Acm group exceptionally stable to both the basic conditions required for fluorenylmethyloxycarbonyl (Fmoc) removal (e.g., 20% piperidine) and the strongly acidic conditions used for final resin cleavage (e.g., 95% trifluoroacetic acid) .

Unlike the trityl (Trt) group, which is highly acid-labile and spontaneously removed during TFA cleavage, Acm remains intact. This orthogonality is the cornerstone of regioselective disulfide bond formation, allowing chemists to unmask specific cysteine residues only when exposed to targeted oxidative or heavy-metal-mediated conditions .

Stability Profile Comparison

To contextualize the utility of Acm, the following table summarizes the stability of common cysteine protecting groups across standard Solid-Phase Peptide Synthesis (SPPS) conditions:

| Protecting Group | 20% Piperidine (Base) | 95% TFA (Acid) | Iodine (I₂) Oxidation | Ag(I) / Hg(II) Salts |

| Acm | Stable | Stable | Cleaved (Forms Disulfide) | Cleaved (Yields Free Thiol) |

| Trt | Stable | Cleaved | Cleaved (Forms Disulfide) | Cleaved |

| Mmt | Stable | Cleaved (1-2% TFA) | Cleaved | Cleaved |

| tBu | Stable | Stable | Stable | Stable (Requires strong acid/HF) |

Experimental Protocols: Synthesis Workflows

The synthesis of H-Cys(Acm)-NH2 can be approached via SPPS (ideal for generating the C-terminal amide directly) or Solution-Phase synthesis (ideal for cost-effective scaling). Both systems described below are designed to be self-validating.

Method A: Solid-Phase Peptide Synthesis (SPPS) Route

Rationale: Fmoc-SPPS utilizing a Rink Amide AM resin ensures that upon acidolytic cleavage, the C-terminus is yielded as a primary amide. To prevent cysteine racemization—a common side reaction driven by base-catalyzed enolization—the coupling is performed using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, maintaining a neutral to slightly acidic microenvironment that suppresses the formation of diastereomers .

Step-by-Step Methodology:

-

Resin Swelling: Swell 1.0 g of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

-

Initial Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

-

Activation and Coupling:

-

Dissolve 3.0 equivalents (1.5 mmol) of Fmoc-Cys(Acm)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

-

Add 3.0 eq of DIC to activate the carboxylic acid.

-

Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

-

Self-Validation: Perform a Kaiser test on a few resin beads. A negative result (colorless/yellow beads) confirms the complete absence of free primary amines.

-

-

Terminal Fmoc Deprotection: Repeat Step 2 to remove the N-terminal Fmoc group, yielding the free amine.

-

Cleavage: Wash the resin with Dichloromethane (DCM) and dry under vacuum. Treat with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2 hours. The Acm group will remain completely intact .

-

Precipitation: Filter the cleavage solution directly into cold, anhydrous diethyl ether to precipitate the crude H-Cys(Acm)-NH2. Centrifuge, decant the ether, and dry the pellet under vacuum.

Figure 1: Step-by-step workflow for the Solid-Phase Peptide Synthesis of H-Cys(Acm)-NH2.

Method B: Solution-Phase Synthesis Route

Rationale: For large-scale synthesis of the single amino acid derivative, direct alkylation of L-cysteine amide is highly cost-effective and avoids the use of expensive solid supports.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve L-cysteine amide hydrochloride and N-(hydroxymethyl)acetamide (1.1 eq) in deionized water.

-

Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl) to achieve a highly acidic environment (pH < 1) .

-

Alkylation: Flush the system with nitrogen and stir at room temperature for 24–48 hours.

-

Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain to track the disappearance of the free thiol starting material.

-

-

Crystallization: Remove water under reduced pressure. Dissolve the crude residue in a minimal amount of methanol and precipitate by adding anhydrous diethyl ether until the cloud point is reached. Store at 4°C to yield highly pure H-Cys(Acm)-NH2·HCl crystals.

Purification and Characterization

To achieve the >98% purity required for biological assays or downstream synthesis, crude mixtures must be subjected to high-resolution chromatography.

-

RP-HPLC: Dissolve the crude product in 0.1% aqueous TFA. Inject onto a preparative C18 Reverse-Phase HPLC column.

-

Gradient Elution: Run a linear gradient of 1% to 30% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes. Monitor absorbance at 214 nm to detect the amide bonds.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

-

Analytical Validation: Confirm molecular identity via LC-MS. The expected [M+H]⁺ peak for the free base (C₆H₁₃N₃O₂S) is 192.08 m/z .

Downstream Application: Acm Deprotection & Disulfide Formation

The true utility of the Acm group lies in its controlled removal. Depending on the desired structural outcome, researchers can either simultaneously deprotect and oxidize (to form a disulfide bridge) or sequentially deprotect (to yield a free thiol for bioconjugation).

Figure 2: Mechanistic pathways for Acm deprotection and subsequent disulfide bond formation.

-

Iodine (I₂) Oxidation: Treatment with 10 equivalents of I₂ in aqueous methanol/acetic acid rapidly cleaves the Acm group and forms the disulfide bond in one pot.

-

N-Chlorosuccinimide (NCS): A highly efficient alternative for on-resin Acm removal and simultaneous disulfide formation, operating with fast reaction kinetics even in the presence of other protecting groups .

-

Heavy Metal Cleavage: Treatment with Silver trifluoromethanesulfonate (AgOTf) or Mercury(II) acetate removes the Acm group. The resulting metal-thiolate complex is subsequently disrupted using dithiothreitol (DTT) to yield the free sulfhydryl.

References

-

Title: Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science (via NIH/PubMed) URL: [Link]

-

Title: S-Acetamidomethyl-L-cysteine hydrochloride Source: Organic Syntheses URL: [Link]

-

Title: On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) Source: National Institutes of Health (NIH) / PMC URL: [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of S-Acetamidomethyl-L-cysteine Amide

Introduction: A Versatile Thiol-Protected Cysteine Analogue

S-Acetamidomethyl-L-cysteine amide, a derivative of the amino acid L-cysteine, is a molecule of significant interest in the fields of peptide synthesis, drug development, and antioxidant research. The strategic placement of an acetamidomethyl (Acm) group on the sulfur atom of the cysteine side chain provides a stable yet selectively cleavable protecting group for the thiol functionality. This protection is crucial in complex chemical syntheses, preventing unwanted side reactions and enabling the controlled formation of disulfide bonds, a key structural feature in many biologically active peptides and proteins. Furthermore, the amidation of the C-terminus enhances the molecule's bioavailability compared to its carboxylic acid counterpart, N-acetyl-L-cysteine (NAC), making it a promising candidate for therapeutic applications where enhanced cell permeability is desired.

This technical guide offers a comprehensive exploration of the physical and chemical properties of S-Acetamidomethyl-L-cysteine amide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, providing in-depth technical data, validated experimental protocols, and expert insights into the handling and characterization of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of S-Acetamidomethyl-L-cysteine amide is fundamental for its effective application in research and development. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O₂S | [1] |

| Molecular Weight | 162.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 147-149 °C | [2] |

| Boiling Point | 441.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.21 ± 0.10 (Predicted) | [2] |

| Solubility | ||

| H₂O: ≥20 mg/mL | ||

| DMSO: >40 mg/mL | ||

| Ethanol, Dimethylformamide (DMF) | [3] | |

| Hygroscopicity | Hygroscopic and air sensitive | [4] |

Chemical Structure and Reactivity

The chemical behavior of S-Acetamidomethyl-L-cysteine amide is largely governed by the interplay of its functional groups: the N-acetyl group, the protected thiol (thioether), and the primary amide at the C-terminus.

Figure 1: Chemical structure of S-Acetamidomethyl-L-cysteine amide.

Stability Profile

-

Oxidative Stability: The acetamidomethyl (Acm) group provides robust protection against oxidation of the thiol group under standard handling and storage conditions. However, like many sulfur-containing compounds, prolonged exposure to air and moisture can lead to gradual oxidation.[5] It is recommended to store the compound under an inert atmosphere and at reduced temperatures (2-8°C) to minimize degradation.

-

pH Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[5] The thioether linkage of the Acm group is generally stable across a wide pH range.

-

Photostability: While the dry powder is relatively stable to light, aqueous solutions of similar cysteine derivatives can undergo degradation upon exposure to sunlight.[5] It is advisable to protect solutions from direct light.

-

Hygroscopicity: The compound is noted to be hygroscopic and will readily absorb moisture from the atmosphere.[4] This can affect its handling properties and stability. It is crucial to store it in a desiccated environment.

Deprotection of the Acetamidomethyl Group

A key chemical property of S-Acetamidomethyl-L-cysteine amide is the selective removal of the Acm protecting group. This is a critical step in peptide synthesis for the formation of disulfide bonds. Common deprotection strategies include:

-

Mercury(II) Acetate: Treatment with mercury(II) acetate at pH 4 effectively cleaves the Acm group.[6]

-

Iodine: Oxidation with iodine can be used to simultaneously deprotect the thiol and form a disulfide bond.[6][7]

-

Silver(I) Salts: Silver salts have also been employed for the removal of the Acm group.

-

Thallium(III) Trifluoroacetate: This reagent can also be used for deprotection, although side reactions have been reported, particularly in the presence of serine and threonine residues.[6]

-

Copper(II) and 1,2-Aminothiols: A method utilizing copper(II) and 1,2-aminothiols under aerobic conditions has been developed for the deprotection of the S-Acm group.[8]

It is important to note that side reactions, such as the transfer of the Acm group to other nucleophilic side chains (e.g., glutamine), can occur during deprotection, particularly with iodine oxidation.[7] Careful optimization of reaction conditions is therefore essential.

Experimental Protocols for Characterization

Accurate characterization of S-Acetamidomethyl-L-cysteine amide is crucial for quality control and for understanding its behavior in various applications. The following are detailed protocols for its analysis using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of S-Acetamidomethyl-L-cysteine amide and for monitoring its stability.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

-

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve a known concentration of S-Acetamidomethyl-L-cysteine amide in the initial mobile phase composition (e.g., 95% A / 5% B).

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak.

Causality behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar S-Acetamidomethyl-L-cysteine amide.

-

TFA: The addition of TFA to the mobile phase acts as an ion-pairing agent, improving peak shape for the amine and amide functional groups. It also helps to maintain a low pH, which can enhance the stability of the compound during analysis.

-

UV Detection at 212 nm: The amide bond exhibits strong absorbance at lower UV wavelengths, making 212 nm a suitable wavelength for sensitive detection.[9]

Figure 2: A simplified workflow for the HPLC analysis of S-Acetamidomethyl-L-cysteine amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of S-Acetamidomethyl-L-cysteine amide.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ will allow for the observation of all protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Longer acquisition times and a greater number of scans are usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. A patent for N-acetylcysteine amide provides some ¹H and ¹³C NMR assignments that can be used as a reference.[11]

-

Expected Spectral Features:

-

¹H NMR: Expect signals corresponding to the acetyl methyl group, the methylene protons of the cysteine and Acm groups, the alpha-proton of the cysteine backbone, and the amide protons. The chemical shifts and multiplicities will be characteristic of the molecule's structure.

-

¹³C NMR: Expect signals for the carbonyl carbons of the amide and acetyl groups, the alpha and beta carbons of the cysteine backbone, the methylene carbon of the Acm group, and the methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of S-Acetamidomethyl-L-cysteine amide, further confirming its identity.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source. The ESI process will generate protonated molecules [M+H]⁺.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for [M+H]⁺ is approximately 163.22.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Interpretation:

-

The molecular ion confirms the molecular weight of the compound.

-

The fragmentation pattern in the MS/MS spectrum can be used to confirm the structure. Common fragmentation pathways for amides include the cleavage of the amide bond.[8]

-

Figure 3: A generalized workflow for the mass spectrometric analysis of S-Acetamidomethyl-L-cysteine amide.

Applications in Research and Development

The unique properties of S-Acetamidomethyl-L-cysteine amide make it a valuable tool in several areas of scientific research.

-

Peptide Synthesis: As a protected cysteine building block, it is instrumental in the solid-phase peptide synthesis (SPPS) of complex peptides containing multiple disulfide bonds. The stability of the Acm group to the standard conditions of Fmoc-based SPPS allows for its incorporation into peptide chains, with subsequent selective deprotection to facilitate controlled disulfide bond formation.[6][12]

-

Antioxidant Research: S-Acetamidomethyl-L-cysteine amide is investigated as a more bioavailable alternative to N-acetylcysteine (NAC). Its enhanced lipophilicity allows for better cell membrane permeability, leading to more efficient intracellular delivery of cysteine for glutathione synthesis, a key component of the cellular antioxidant defense system.[13]

-

Drug Development: The improved pharmacokinetic properties of S-Acetamidomethyl-L-cysteine amide make it a promising candidate for the development of therapeutics targeting conditions associated with oxidative stress, such as neurodegenerative diseases and inflammatory disorders.[2][13]

Conclusion

S-Acetamidomethyl-L-cysteine amide is a versatile and valuable molecule with a well-defined set of physical and chemical properties that underpin its utility in diverse scientific disciplines. Its role as a protected cysteine derivative is critical in the intricate art of peptide synthesis, while its enhanced bioavailability positions it as a promising therapeutic agent for combating oxidative stress. This technical guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical parameters to detailed protocols for its analytical characterization. By understanding the principles behind its stability, reactivity, and methods of analysis, researchers and drug development professionals can effectively harness the potential of this important compound in their scientific endeavors.

References

- N-acetylcysteine amide NACA. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a0737]

- Acetylcysteine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetylcysteine]

- Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2123813.htm]

- NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. Canyonside Labs. [URL: https://canyonsidelabs.com/nac-n-acetylcysteine-a-comprehensive-guide-to-sources-uses-mechanisms-and-manufacturing/]

- N-Acetylcysteine Compositions and Methods. Google Patents. [URL: https://patents.google.

- S-Acetamidomethyl-L-cysteine Hydrochloride. American Elements. [URL: https://www.americanelements.com/s-acetamidomethyl-l-cysteine-hydrochloride-28798-28-9]

- Best practices for cysteine analysis. Science Exploration Press. [URL: https://www.explorationpub.com/Journals/sep/Article/100030]

- Application Notes and Protocols for the GC-MS Analysis of DL-Cysteine-d1. Benchchem. [URL: https://www.benchchem.com/application-notes/100001-gc-ms-analysis-of-dl-cysteine-d1]

- S-Acetamidomethyl-L-cysteine hydrochloride - (CAS 28798-28-9). Amino Acids. [URL: https://www.amino-acids.com/s-acetamidomethyl-l-cysteine-hydrochloride.html]

- Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.

- Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852031]

- Best practices for cysteine analysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852988/]

- Fmoc-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-s-acetamidomethyl-l-cysteine-n-hydroxysuccinimide-ester]

- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. [URL: https://insights.bio/cell-and-gene-therapy-insights/a-simple-rp-hplc-method-for-the-stability-indicating-determination-of-n-acetyl-l-cysteine-and-nn-diacetyl-l-cystine-in-cell-culture-media-2/]

- In-Gel Derivatization of Proteins for Cysteine-Specific Cleavages and their Analysis by Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/pr025555d]

- Fmoc-S-acetamidomethyl-L-cysteine. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-s-acetamidomethyl-l-cysteine]

- PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/20261.pdf]

- Supporting information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Unusual fragmentation of derivatized cysteine-containing peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2844917/]

- L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0012]

- Acetylcysteinamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetylcysteinamide]

- A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. [URL: https://www.biorxiv.org/content/10.1101/2023.08.28.555097v1.full]

- Method for preparation of N-acetyl cysteine amide and derivatives thereof. Google Patents. [URL: https://patents.google.

- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [URL: https://www.mdpi.com/1422-0067/26/6/2523]

- Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2- Aminothiols under Aerobic Conditions. [URL: https://www.researchgate.net/publication/344555819_Deprotection_of_S-Acetamidomethyl_Cysteine_with_Copper_II_and_12-_Aminothiols_under_Aerobic_Conditions]

- 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and... ResearchGate. [URL: https://www.researchgate.net/figure/H-and-13-C-NMR-spectra-of-01-M-N-acetylcysteine-pH-91-and-solution-A-containing_fig2_263833860]

- N-Acetylcysteine amide | 38520-57-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91092625.htm]

- Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850458/]

- Self-similarity in NMR Spectra: An Application in Assessing the Level of Cysteine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2768407/]

- Side reaction of S-to-N acetamidomethyl shift during disulfide bond formation by iodine oxidation of S-acetamidomethyl-cysteine in a glutamine-containing peptide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8838414/]

- N-Acetylcysteine Amide Is a Potential Novel Radioprotector of Salivary Gland Function. [URL: https://www.mdpi.com/2072-6694/16/17/3142]

- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40141166/]

- Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01771j]

- N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. [URL: https://www.researchgate.net/publication/236881268_N-Acetylcysteine_amide_A_Derivative_to_Fulfill_the_Promises_of_N-Acetylcysteine]

Sources

- 1. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Showing Compound N-Acetyl-L-cysteine (FDB002281) - FooDB [foodb.ca]

- 4. canyonsidelabs.com [canyonsidelabs.com]

- 5. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. US10590073B2 - Method for preparation of N-acetyl cysteine amide and derivatives thereof - Google Patents [patents.google.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. researchgate.net [researchgate.net]

The Architecture of Peptide Assembly: A Technical Guide to Amino Acid Protecting Groups

Executive Summary

The chemical synthesis of peptides, particularly Solid-Phase Peptide Synthesis (SPPS), is fundamentally an exercise in controlled reactivity. Because the 20 proteinogenic amino acids possess multiple reactive functionalities—including α-amines, α-carboxylic acids, and diverse side chains (thiols, alcohols, imidazoles)—uncontrolled coupling reactions inevitably lead to polymerization, branching, and sequence scrambling[1].

To enforce sequence fidelity, chemists utilize protecting groups : transient chemical masks that render specific functional groups unreactive under defined conditions[2]. This whitepaper explores the mechanistic foundations of protecting group strategies, the critical principle of orthogonality, and the self-validating protocols required to execute high-yield Fmoc SPPS.

Mechanistic Foundations: The Principle of Orthogonality

In peptide chemistry, orthogonality refers to the use of multiple protecting groups that can be removed by entirely distinct chemical mechanisms without cross-reactivity[3]. This allows for the selective unmasking of specific reactive sites while leaving others fully protected.

Historically, SPPS relied on the Boc/Bn strategy . This approach utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection (removed by 50% trifluoroacetic acid, TFA) and highly acid-stable benzyl (Bn) groups for permanent side-chain protection (removed by highly toxic anhydrous hydrogen fluoride, HF)[2][4]. Because both groups rely on acidolysis, this is not a truly orthogonal system; it is a graduated acid lability system, which often leads to premature side-chain deprotection during repeated TFA exposure[5].

Modern SPPS is dominated by the Fmoc/tBu strategy . This method achieves true orthogonality by pairing a base-labile α-amino protecting group with acid-labile side-chain protecting groups[5][6].

Caption: Logical comparison of deprotection mechanisms in Fmoc vs. Boc SPPS strategies.

Quantitative Cleavage Dynamics & Side-Chain Management

The selection of side-chain protecting groups is dictated by the chemical nature of the residue and the cleavage conditions. In the Fmoc strategy, side-chain protecting groups must remain completely stable during repeated exposure to 20% piperidine but cleave rapidly in high concentrations of TFA[5].

Table 1: Standard Fmoc SPPS Protecting Groups and Cleavage Kinetics

| Protecting Group | Target Functional Group | Cleavage Reagent | Mechanism / Kinetics |

| Fmoc | α-Amino | 20% Piperidine in DMF | Base-catalyzed β-elimination (~20-30 min)[7][8] |

| tBu / OtBu | Ser, Thr, Tyr (OH) / Asp, Glu (COOH) | 95% TFA | Acidolysis (~1-3 hours)[9] |

| Pbf | Arg (Guanidinium) | 95% TFA | Acidolysis (~2-3 hours)[10] |

| Trt | His, Cys, Asn, Gln | 1-5% TFA (or 95% TFA) | Highly acid-labile carbocation formation[9] |

| Dde | Lys, Orn (ε-Amino) | 2% Hydrazine in DMF | Nucleophilic displacement (Orthogonal to Fmoc/tBu)[11] |

Note: The Dde group is selectively used for synthesizing branched or cyclic peptides, as it resists both piperidine and TFA, requiring hydrazine for specific removal[11].

Advanced Workflow: Self-Validating Fmoc SPPS Protocol

To ensure high-fidelity peptide assembly, each step of the SPPS cycle must be driven to completion. As a Senior Application Scientist, it is critical to understand not just what reagent to use, but the causality behind its implementation.

Step-by-Step Methodology

1. Resin Swelling

-

Action: Suspend the solid support (e.g., Polystyrene or PEG-based resin) in Dimethylformamide (DMF) for 30 minutes[12].

-

Causality: The resin is a cross-linked polymer matrix. Swelling expands the polymer network, maximizing the surface area and ensuring that the reactive sites are fully accessible to incoming reagents and solvents[7].

2. Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF for 20-30 minutes[7][8].

-

Causality: Piperidine acts as a mild base to abstract the acidic proton from the fluorenyl ring, driving a β-elimination reaction that releases the free α-amine. Crucially, piperidine also acts as a nucleophilic scavenger, trapping the highly reactive dibenzofulvene byproduct to prevent it from re-alkylating the newly freed amine[11].

3. Washing

-

Action: Wash the resin extensively with DMF (5-6 times)[12].

-

Causality: Residual piperidine must be completely removed. If left behind, it will prematurely deprotect the incoming activated amino acid in the next step, leading to double-coupling and sequence errors[12].

4. Amino Acid Activation & Coupling

-

Action: Add a mixture of the next Fmoc-protected amino acid (Fmoc-AA-OH), a coupling reagent (e.g., HATU or DIC), and a base (e.g., DIPEA) in DMF[7][8].

-

Causality: Carboxylic acids are naturally unreactive toward amines at room temperature. HATU converts the carboxylate into a highly reactive active ester. DIPEA deprotonates the resin-bound α-amine, making it a strong nucleophile that rapidly attacks the active ester, forming the peptide bond[7].

5. Global Cleavage & Scavenging

-

Action: Treat the final peptide-resin with a "cleavage cocktail" consisting of 95% TFA and 5% nucleophilic scavengers (e.g., Triisopropylsilane (TIPS), water, and DODT) for 2-3 hours[8][10].

-

Causality: TFA cleaves the peptide from the solid support and strips all tBu-based side-chain protecting groups. This acidolysis generates highly reactive tert-butyl carbocations. If scavengers are not present, these carbocations will irreversibly alkylate electron-rich side chains like Tryptophan, Tyrosine, and Methionine[10].

Caption: Cyclical workflow of Automated Fmoc Solid-Phase Peptide Synthesis (SPPS).

Specialized Side-Chain Protection Logic

Mitigating Histidine Racemization

Histidine is notoriously prone to racemization (conversion from the natural L-enantiomer to the D-enantiomer) during the activation step of SPPS. To prevent this, the imidazole side chain must be protected. The Trityl (Trt) group is the industry standard for Fmoc chemistry (Fmoc-His(Trt)-OH)[9].

-

Mechanistic Causality: The massive steric bulk of the three phenyl rings in the Trityl group physically shields the α-carbon, preventing the formation of the cyclic intermediate that leads to racemization[9].

Regioselective Disulfide Formation in Cysteine

For peptides containing multiple disulfide bridges, random oxidation leads to misfolded isomers. Chemists utilize orthogonal Cysteine protecting groups to direct specific pairing[2]:

-

Cys(Trt): Cleaved by standard 95% TFA. Used for the first disulfide pair, which is oxidized immediately after cleavage.

-

Cys(Acm): Acetamidomethyl (Acm) is fully stable to TFA. After the first disulfide bond is formed, the Acm groups are simultaneously cleaved and oxidized using Iodine (I₂), forcing the second specific disulfide bond to form without scrambling the first[2].

Conclusion

The successful synthesis of complex peptides is entirely dependent on the strategic deployment of protecting groups. By leveraging the orthogonal relationship between base-labile Fmoc groups and acid-labile side-chain protectors, researchers can assemble long, complex sequences with high fidelity. Mastery of these chemical mechanisms—understanding not just the protocols, but the underlying causality of activation, scavenging, and steric hindrance—is what separates routine synthesis from advanced therapeutic drug development.

References

-

Amino Acid-Protecting Groups Academia.edu / Chemical Reviews[Link]

-

Protecting Groups in Peptide Synthesis Springer Nature[Link]

-

Fmoc Solid Phase Peptide Synthesis Protocol Peptide Port[Link]

-

Amino Acid-Protecting Groups ResearchGate[Link]

-

Solid-phase Peptide Synthesis Services Amerigo Scientific[Link]

-

Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing)[Link]

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. (PDF) Amino Acid-Protecting Groups Amino Acid-Protecting Groups [academia.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Solid-phase Peptide Synthesis Services - Amerigo Scientific [amerigoscientific.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling and Analytical Validation of H-Cys(Acm)-NH2: A Comprehensive Guide for Peptide Chemists

Executive Summary

H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide) is an indispensable, orthogonally protected amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS). Its primary function is to enable the regioselective formation of disulfide bonds in complex, multi-cyclic peptides. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, MS) of H-Cys(Acm)-NH2, detailing the causality behind specific analytical behaviors, validated experimental workflows, and the mechanistic principles of its deprotection.

Chemical Identity & Structural Significance

H-Cys(Acm)-NH2 (CAS: 88530-32-9)[1] is engineered for orthogonal stability. The acetamidomethyl (Acm) protecting group on the thiol side chain provides robust resistance against standard Fmoc and Boc SPPS cleavage cocktails (e.g., trifluoroacetic acid or anhydrous hydrogen fluoride)[2]. The C-terminal amide modification mimics the native peptide backbone, preventing unwanted C-terminal ionization and side reactions during synthesis and subsequent analytical characterization.

Mass Spectrometry (MS) Profiling

Causality in Experimental Choice

The Acm group is highly susceptible to neutral loss—specifically the loss of acetamide (-59 Da) or the entire Acm moiety (~72 Da)—when subjected to high collision energies. To accurately determine the exact mass and assess the purity of H-Cys(Acm)-NH2 without inducing in-source fragmentation, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are strictly mandated.

Data Presentation

-

Chemical Formula: C6H13N3O2S

-

Monoisotopic Exact Mass: 191.0728 Da

-

Molecular Weight: 191.25 g/mol (free base); 227.71 g/mol (HCl salt)[1]

Table 1: Expected ESI-MS Adducts and Fragments

| Species | m/z (Theoretical) | Ionization Mode | Structural Significance |

| [M+H]+ | 192.0801 | Positive | Protonated molecular ion (Primary target) |

| [M+Na]+ | 214.0620 | Positive | Sodium adduct (Common in ESI) |

| [M-Acm+H]+ | 120.0480 | Positive | In-source fragmentation (loss of CH2NHCOCH3) |

| [M-NH3+H]+ | 175.0530 | Positive | Loss of C-terminal amide ammonia |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Choice

NMR spectroscopy provides definitive proof of the Acm linkage's structural integrity. Because the α-carbon of cysteine is a chiral center, the adjacent β-protons and the Acm methylene protons (-S-CH2-N-) are diastereotopic. Consequently, these protons do not appear as simple singlets; instead, they manifest as complex multiplets or AB quartets due to geminal coupling (²J) and their differential magnetic environments[3].

Table 2: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Acm -CH3 (Acetyl) | 1.85 | Singlet (s) | 3H | - |

| Cys β-CH2 | 2.80 - 3.10 | Multiplet (m) | 2H | ²J ~13-14, ³J ~5-8 |

| Cys α-CH | 3.80 - 4.00 | Multiplet (m) | 1H | ³J ~5-8 |

| Acm -S-CH2-N- | 4.20 - 4.40 | AB quartet / m | 2H | ²J ~13-14 |

| C-terminal -NH2 | 7.10, 7.50 | Broad singlets (br s) | 2H | - |

| Cys α-NH3+ (HCl salt) | 8.20 - 8.50 | Broad singlet (br s) | 3H | - |

| Acm -NH- | 8.55 | Triplet (t) | 1H | ³J ~6 |

Table 3: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

| Carbon Environment | Chemical Shift (δ, ppm) | Structural Assignment |

| Acm -CH3 (Acetyl) | ~22.6 | Aliphatic methyl carbon |

| Cys β-CH2 | ~32.7 | Thioether-adjacent aliphatic carbon |

| Acm -S-CH2-N- | ~41.2 | Methylene bridge (S and N adjacent) |

| Cys α-CH | ~52.4 | Chiral alpha carbon |

| Acm C=O (Amide) | ~170.5 | Acetyl carbonyl |

| Cys C=O (Amide) | ~171.8 | C-terminal amide carbonyl |

Experimental Workflows

Self-Validating System

To ensure absolute trustworthiness, the following protocols utilize a self-validating framework. Internal standards (Tetramethylsilane [TMS] for NMR) ensure accurate chemical shift calibration, while blank runs (solvent-only injections for MS) eliminate background noise and validate instrument cleanliness.

Protocol 1: ESI-MS Sample Preparation and Acquisition

-

Solvent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (LC-MS grade) to promote protonation.

-

Sample Dissolution: Dissolve 1.0 mg of H-Cys(Acm)-NH2·HCl in 1.0 mL of the diluent to create a 1 mg/mL stock solution.

-

Dilution & Blanking: Run a pure solvent blank. Then, dilute the stock 1:100 in the diluent (final concentration 10 µg/mL).

-

Acquisition: Inject 5 µL into the ESI-TOF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and a deliberately low cone voltage (20-30 V) to minimize Acm fragmentation.

Protocol 2: NMR Sample Preparation and Acquisition

-

Sample Dissolution: Weigh 10-15 mg of H-Cys(Acm)-NH2·HCl into a clean, static-free glass vial.

-

Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v TMS as an internal standard.

-

Transfer: Transfer the clear, homogenous solution to a 5 mm precision NMR tube.

-

Acquisition: Acquire 1H NMR (minimum 16 scans, relaxation delay 2s) and 13C NMR (minimum 512 scans, relaxation delay 2s). For definitive assignment of diastereotopic protons, acquire 2D COSY and 1H-13C HSQC spectra.

Figure 1: Parallel analytical workflow for MS and NMR validation of H-Cys(Acm)-NH2.

Mechanistic Insights: Acm Deprotection

The true utility of the Acm group is its highly specific, orthogonal removal. During the final stages of peptide synthesis, Acm is typically removed via two primary mechanisms:

-

Iodine (I2) Oxidation: I2 simultaneously removes the Acm group and drives the formation of the disulfide bond via a highly reactive sulfenyl iodide (-S-I) intermediate[4].

-

Palladium (Pd) Mediated Cleavage: Pd(II) complexes (e.g., PdCl2) act as Lewis acids. They coordinate to the thioether, leading to a nucleophilic substitution with water that yields the free thiol and N-(hydroxymethyl)acetamide. This is particularly useful for recovering native Cys residues prior to desulfurization or Native Chemical Ligation (NCL)[5].

Figure 2: Mechanistic pathway of iodine-mediated Acm deprotection and disulfide formation.

References

-

Aapptec Peptides Catalog. "H-Cys(Acm)-NH2 HCl[88530-32-9] - S-Acetamidomethyl-L-cysteine amide hydrochloride salt." Aapptec. Available at: [Link]

-

Kamo, N., Hayashi, G., & Okamoto, A. (2019). "Chemical Synthesis of Cys-Containing Protein via Chemoselective Deprotection with Different Palladium Complexes." Organic Letters, 21(20), 8378-8382. Available at:[Link]

-

Rayala, R., et al. (2023). "Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration." Molecules, 28(4), 1822. (Citing Lamthanh et al., 1995 for Iodine Oxidation Mechanisms). Available at:[Link]

Sources

Foreword: The Precautionary Principle in Modern Drug Development

An In-Depth Technical Guide to the Safe Handling of H-Cys(Acm)-NH2

In the fast-paced environment of pharmaceutical research and drug development, the introduction of novel chemical entities is a daily occurrence. H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide) is one such molecule—a specialized amino acid derivative crucial for peptide synthesis. While its role in advancing therapeutic design is significant, its safety profile is not yet exhaustively characterized. This guide is therefore predicated on the precautionary principle . In the absence of comprehensive toxicological data, we must handle this compound with the diligence and respect afforded to substances of unknown hazard potential. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a framework for safe handling grounded in established chemical safety standards and scientific reasoning.

Chemical and Physical Identity

A thorough understanding of a compound's identity is the foundation of its safe handling. H-Cys(Acm)-NH2 is typically supplied as a hydrochloride salt (HCl), which enhances its stability and solubility.

Table 1: Chemical and Physical Properties of H-Cys(Acm)-NH2·HCl

| Property | Data | Source(s) |

| Chemical Name | S-Acetamidomethyl-L-cysteine amide hydrochloride salt | [1][2] |

| Synonym(s) | H-Cys(Acm)-NH2 HCl, (2R)-3-{[(acetylamino)methyl]sulfanyl}-2-aminopropanamide hydrochloride | [1][2][3] |

| CAS Number | 88530-32-9 | [1][2][3] |

| Molecular Formula | C₆H₁₄N₃O₂S·HCl | [2] |

| Molecular Weight | 227.7 g/mol | [2] |

| Physical State | Solid, typically a white powder | [1] |

| Purity | ≥98% (typical) | [3] |

| Solubility | No data available | [1] |

| Melting Point | No data available | [1] |

| Storage Temperature | 2-8°C or not to exceed 5°C (41°F) | [1][3] |

The absence of data for properties like solubility and melting point underscores the need for caution. For instance, without solubility data, selecting appropriate solvents for cleaning or emergency response requires careful consideration to avoid creating more hazardous situations.

Hazard Identification and Risk Assessment

While most supplier Safety Data Sheets (SDS) for H-Cys(Acm)-NH2 state "no known hazards," this should be interpreted as a lack of data rather than a confirmation of safety.[1] Related cysteine derivatives are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, a conservative risk assessment is mandatory.

-

Primary Routes of Exposure : Inhalation of the powder, skin contact, and eye contact are the most probable routes of accidental exposure in a laboratory setting.[1]

-

Potential Health Effects :

-

Eye Contact : May cause irritation, redness, and discomfort.[1]

-

Skin Contact : May be harmful if absorbed through the skin and may cause irritation.[1] Prolonged contact should be avoided.

-

Inhalation : May be harmful if inhaled and could cause respiratory tract irritation.[1] Fine powders can be easily aerosolized and inhaled, posing a risk to the respiratory system.

-

Ingestion : May be harmful if swallowed.[1]

-

-

Carcinogenic, Mutagenic, or Teratogenic Effects : There is no data available to assess these long-term health effects.[1] In line with the precautionary principle, the compound should not be handled by individuals who are pregnant or planning a pregnancy.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the release of the chemical into the work environment.

-

Ventilation : All handling of H-Cys(Acm)-NH2 powder should occur within a certified chemical fume hood or a powder containment hood.[1] This is the most critical control measure to prevent inhalation of aerosolized particles.

-

Process Enclosures : For larger-scale operations, the use of glove boxes or other process enclosures is recommended to provide a physical barrier between the operator and the chemical.[1]

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is crucial for protecting personnel from exposure.

-

Eye and Face Protection : ANSI-rated safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashing or dust generation (e.g., weighing, transferring powder), splash goggles or a full-face shield should be worn.[1]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[1]

-

Skin and Body Protection : A full-length lab coat is required. For larger quantities or in situations with a high potential for contamination, a full protective suit may be necessary.[1]

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved dust respirator (e.g., N95) or a self-contained breathing apparatus should be used to prevent inhalation.[1] A specialist should always be consulted for respirator selection.[1]

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is key to ensuring reproducible science and a safe working environment.

Weighing and Aliquoting Workflow

The process of weighing and preparing solutions from a powder is a high-risk activity for dust generation and exposure.

Caption: Emergency response workflow for a chemical spill.

For a small spill of solid H-Cys(Acm)-NH2, use appropriate tools to carefully sweep or scoop the material into a designated waste container, avoiding dust generation. [1]For a large spill, the area should be evacuated, and emergency services or the institutional Environmental Health & Safety (EH&S) department should be contacted immediately. [1]

Waste Disposal

All chemical waste, including contaminated PPE and cleaning materials, must be disposed of in accordance with federal, state, and local environmental regulations. [1]

-

Labeling : Waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

-

Segregation : Do not mix H-Cys(Acm)-NH2 waste with other incompatible waste streams.

-

Consultation : Always consult your institution's EH&S department for specific disposal protocols.

Conclusion: A Culture of Safety

The safe handling of H-Cys(Acm)-NH2 is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety. By understanding the identity of the chemical, acknowledging the unknowns in its toxicological profile, and rigorously applying established control measures and handling protocols, researchers can protect themselves and their colleagues. This guide provides the technical framework for that process, but its successful implementation relies on the diligence, expertise, and unwavering commitment to safety of every scientist in the laboratory.

References

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Cys(Acm)-NH2 HCl.

-

G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9]. Retrieved from [Link]

-

Anpel. (2021, March 22). Material Safety Data Sheet: L-Cysteine HCL monohydrate. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Protocol for Incorporating Cys(Acm) and Regioselective Disulfide Bond Formation

Abstract

The unique structural and functional roles of cysteine residues, primarily through the formation of disulfide bonds, are fundamental to the biological activity of many peptides and proteins. Synthesizing these molecules with precise disulfide connectivity requires a robust and orthogonal protection strategy. The Acetamidomethyl (Acm) group is a cornerstone of modern peptide chemistry, providing a stable thiol protection that withstands standard solid-phase peptide synthesis (SPPS) conditions and allows for selective, post-synthesis deprotection to form disulfide bridges. This guide provides a comprehensive, field-proven protocol for the incorporation of Acm-protected cysteine into a peptide sequence using Fmoc/tBu chemistry, followed by resin cleavage, and concluding with a detailed method for iodine-mediated Acm removal and disulfide bond formation.

A Note on Reagents: This protocol is designed for the incorporation of a cysteine residue into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The standard and correct building block for this procedure is Nα-Fmoc-S-acetamidomethyl-L-cysteine, abbreviated as Fmoc-Cys(Acm)-OH . The title's mention of H-Cys(Acm)-NH2 refers to a C-terminally amidated, N-terminally unprotected amino acid, which is not suitable for standard iterative SPPS. This guide will proceed using the correct Fmoc-protected monomer.

Introduction: The Role of Orthogonal Cysteine Protection

Solid-phase peptide synthesis (SPPS) based on the Fmoc/tBu strategy is a pillar of peptide chemistry.[1] However, the high reactivity of the cysteine thiol side chain necessitates its protection to prevent unwanted side reactions, such as oxidation, during peptide assembly.[1][2][3] The choice of protecting group is critical, especially for complex peptides containing multiple disulfide bonds, which require regioselective bond formation.[3][4][5]

The Acetamidomethyl (Acm) group is a widely used thiol protecting group due to its unique stability profile. It is resistant to the mildly basic conditions of Fmoc-group removal (e.g., piperidine) and the strong acidic conditions of final cleavage from the resin and global side-chain deprotection (e.g., Trifluoroacetic acid, TFA).[1][2][6] This orthogonality allows for the isolation and purification of a fully side-chain deprotected peptide with its cysteine residues still masked.[2] This intermediate can then be subjected to specific deprotection conditions to form the desired disulfide bond(s) in a controlled manner.[2][7]

The most common method for Acm removal is oxidative deprotection using iodine, which proceeds efficiently in solution post-cleavage.[2][8] This strategy is invaluable for constraining peptide conformation, which can lead to enhanced biological activity, stability, and target specificity, making it a vital tool in drug discovery.[7]

Materials and Key Reagents

Equipment

-

Automated or manual solid-phase peptide synthesizer

-

Reaction vessels with fritted filters

-

Mechanical shaker/agitator

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

-

Mass Spectrometer (LC-MS or MALDI-TOF)

-

Lyophilizer (freeze-dryer)

-

Centrifuge

Reagents and Chemicals

| Reagent | Purpose | Grade |

| Resin | ||

| Fmoc-Rink Amide Resin | Solid support for C-terminally amidated peptides | Synthesis Grade |

| Amino Acids | ||

| Fmoc-Cys(Acm)-OH | Acm-protected cysteine building block | Peptide Synthesis Grade |

| Other Fmoc-L-amino acids | Peptide sequence building blocks | Peptide Synthesis Grade |

| SPPS Solvents & Reagents | ||

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Solvent for washing and swelling | ACS Grade or higher |

| Piperidine | Fmoc deprotection agent | Peptide Synthesis Grade |

| Diisopropylethylamine (DIPEA) | Activation base | Peptide Synthesis Grade |

| Coupling Reagents | ||

| HBTU / HATU / HCTU | Aminium-based coupling reagent | Peptide Synthesis Grade |

| DIC / DIPCDI | Carbodiimide-based coupling reagent | Peptide Synthesis Grade |

| Oxyma Pure / HOBt | Racemization suppressant/additive | Peptide Synthesis Grade |

| Cleavage & Deprotection | ||

| Trifluoroacetic acid (TFA) | Cleavage from resin, side-chain deprotection | Reagent Grade, >99% |

| Triisopropylsilane (TIS) | Scavenger (carbocation quenching) | Reagent Grade, >98% |

| 1,2-Ethanedithiol (EDT) | Scavenger (for Trp, Cys protection) | Reagent Grade, >98% |

| Diethyl ether (cold) | Peptide precipitation | ACS Grade or higher |

| Acm Removal & Oxidation | ||

| Iodine (I₂) | Oxidizing agent for Acm removal | ACS Grade or higher |

| Acetic Acid (AcOH) | Solvent for oxidation reaction | Glacial, ACS Grade |

| Methanol (MeOH) | Co-solvent for oxidation reaction | ACS Grade or higher |

| Ascorbic Acid / Sodium Thiosulfate | Quenching agent for excess iodine | ACS Grade or higher |

Experimental Protocols

PART 1: Incorporation of Fmoc-Cys(Acm)-OH via Fmoc-SPPS

This protocol details a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin. Adjust volumes accordingly for different scales.

-

Resin Swelling: Place the resin in a reaction vessel. Wash and swell in DMF (3 x 5 mL) for at least 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a second 5 mL treatment for 7-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Amino Acid Coupling (for Fmoc-Cys(Acm)-OH):

-

In a separate vial, dissolve Fmoc-Cys(Acm)-OH (3 eq., 0.3 mmol) and a suitable coupling additive like Oxyma Pure (3 eq., 0.3 mmol) in DMF.

-

Add the coupling activator, such as DIC (3 eq., 0.3 mmol).

-

Rationale: Cysteine derivatives are known to be susceptible to racemization during base-mediated activation.[2][9][10] Using a carbodiimide/additive approach like DIC/Oxyma avoids strong bases like DIPEA at the activation stage, thereby minimizing this side reaction.[1][7]

-

Allow the solution to pre-activate for 2-5 minutes before adding it to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling may be required.

-

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Caption: Standard Fmoc-SPPS cycle for incorporating a Cys(Acm) residue.

PART 2: Peptide Cleavage and Global Deprotection

This step cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) while leaving the Cys(Acm) group intact.[6]

-

Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for several hours.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, robust mixture is TFA/TIS/H₂O/EDT (94:2.5:2.5:1) .

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

-

Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

-

Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the peptide is fully deprotected except for the Cys(Acm) group(s).

PART 3: Acm Deprotection and Disulfide Bond Formation

This procedure is performed in solution on the crude or, preferably, HPLC-purified Acm-protected peptide. Purification before this step is advantageous as the protected peptide is often easier to handle and purifies more cleanly.[2]

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent. A common choice is aqueous acetic acid (e.g., 40-60% AcOH in H₂O) or aqueous methanol.[2] The final peptide concentration should be low (0.1 - 1.0 mg/mL or 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular dimerization/polymerization.[2][6]

-

Iodine Addition: Prepare a stock solution of iodine (I₂) in a suitable solvent (e.g., MeOH or AcOH). Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow-brown color appears. A 10- to 50-fold molar excess of iodine is typically required.[2]

-

Oxidation Reaction: Allow the reaction to proceed with stirring at room temperature for 30-120 minutes.[1][2] Monitor the reaction progress by analytical HPLC-MS. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the cyclized peptide.

-

Mass Change: The removal of two Acm groups (CH₃-CO-NH-CH₂-, mass ≈ 71.08 Da each) and the formation of one disulfide bond (-S-S-, losing 2 H atoms) results in a net mass decrease of ~144.16 Da .

-

-

Quenching: Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color completely disappears.[1][2]

-

Final Purification: Purify the final cyclized peptide by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Caption: Workflow for solution-phase Acm deprotection and disulfide formation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low purity after cleavage | Incomplete final Fmoc deprotection; Inefficient scavenging during cleavage. | Ensure complete Fmoc removal before cleavage. Use a fresh, appropriate scavenger cocktail (e.g., Reagent K: TFA/phenol/H₂O/thioanisole/EDT) for sequences with multiple sensitive residues.[12] |

| Incomplete coupling of Cys(Acm) | Steric hindrance; Poor resin swelling. | Use a more potent coupling reagent like HATU or perform a double coupling.[10] Ensure resin is fully swollen before starting synthesis. |

| Partial Acm removal during cleavage | Prolonged exposure to TFA; Presence of certain scavengers (e.g., TIS, thioanisole) can promote slow Acm removal.[4][13] | Limit cleavage time to 2-3 hours. If premature deprotection is a recurring issue, consider a milder cleavage cocktail if the peptide sequence allows. |

| Incomplete Acm removal/oxidation | Insufficient iodine; Peptide aggregation in solution. | Add more iodine until a faint yellow color persists. Try different solvent systems (e.g., add Guanidine-HCl for poorly soluble peptides) or perform the reaction at a higher dilution. |

| Formation of side products (e.g., iodinated Tyr/His) | Over-oxidation; Aggressive reaction conditions. | Use aqueous acetic acid instead of methanol, as it can suppress iodination of sensitive residues. Quench the reaction immediately upon completion. Minimize excess iodine and reaction time. |

| Dimerization/Polymerization instead of cyclization | Peptide concentration is too high. | Perform the oxidation reaction at a higher dilution (e.g., <0.1 mg/mL) to favor the intramolecular reaction. |

Conclusion

The use of Fmoc-Cys(Acm)-OH provides a reliable and orthogonal strategy for the synthesis of cysteine-containing peptides. Its stability to the entire SPPS and cleavage process allows for the isolation of a protected intermediate, simplifying purification and enabling controlled, regioselective disulfide bond formation. The iodine-mediated deprotection protocol is a robust and widely applicable method for generating the final, biologically active cyclic peptide. Careful control of coupling conditions to prevent racemization and optimization of the final oxidation step are key to achieving high purity and yield.

References

-

Góngora-Benítez, M., et al. (2013). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Available at: [Link]

-

Levengood, M. R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates. Angewandte Chemie International Edition. Available at: [Link]

-

Singh, S., et al. (2023). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Available at: [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... Download Scientific Diagram. Available at: [Link]

-